molecular formula C21H24N2O4 B4398980 ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate

ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate

Cat. No. B4398980
M. Wt: 368.4 g/mol
InChI Key: KWAFAIPGBIKDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate is a compound that has been widely used in scientific research due to its unique properties. This compound is also known as Boc-Pip and has a molecular formula of C26H28N2O4. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Mechanism of Action

The mechanism of action of Boc-Pip is not well understood. However, it is believed that Boc-Pip acts as a prodrug, which is converted into its active form in the body. The active form of Boc-Pip is believed to inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
Boc-Pip has been shown to have various biochemical and physiological effects. It has been shown to exhibit antitumor activity in vitro and in vivo. Boc-Pip has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, Boc-Pip has been shown to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using Boc-Pip in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds and as a protecting group for amines in peptide synthesis. However, Boc-Pip has some limitations as well. It is sensitive to acidic conditions and can be hydrolyzed under acidic conditions.

Future Directions

There are several future directions for the use of Boc-Pip in scientific research. One direction is the synthesis of novel compounds with enhanced biological activity. Another direction is the development of new synthetic methods for the preparation of Boc-Pip and its derivatives. Furthermore, the investigation of the mechanism of action of Boc-Pip and its derivatives is an area of future research.

Scientific Research Applications

Boc-Pip has been widely used in scientific research as a building block for the synthesis of various compounds. It is also used as a protecting group for amines in peptide synthesis. Boc-Pip has been used in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents.

properties

IUPAC Name

ethyl 4-(4-phenylmethoxybenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-26-21(25)23-14-12-22(13-15-23)20(24)18-8-10-19(11-9-18)27-16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAFAIPGBIKDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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